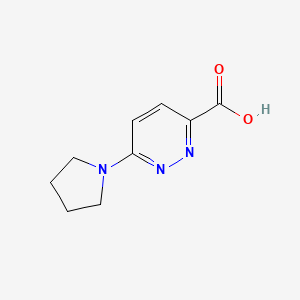
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its molecular formula, molecular weight, and structural features. For instance, this compound is a derivative of chromene, a common motif in organic chemistry, with an amide functional group attached .
Synthesis Analysis
The synthesis of a new compound often involves reactions between different functional groups. For example, the amide group in this compound could be formed by a reaction between a carboxylic acid and an amine .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and the presence of functional groups .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of a compound is largely determined by its functional groups. For example, the amide group in this compound might participate in reactions like hydrolysis .Physical And Chemical Properties Analysis
Physical and chemical properties include solubility, melting point, boiling point, and stability. These properties can be influenced by the compound’s molecular structure and functional groups .Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various targets, influencing mood, cognition, and behavior .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that it may interact with its targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of physiological and biochemical pathways .
Pharmacokinetics
The presence of the n-2-methoxybenzyl group in similar compounds has been shown to significantly increase their in vitro cytotoxicity .
Result of Action
It can be inferred from similar compounds that it may cause changes at the cellular level, potentially disrupting cell wall or membrane integrity, leading to content leakage and mitochondrial abnormalities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-20(25-2,14-7-5-8-15(21)11-14)12-22-18(23)16-10-13-6-3-4-9-17(13)26-19(16)24/h3-11H,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTHUNPXSRVTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)(C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(Furan-2-ylmethyl)amino]propan-2-ol](/img/structure/B2851917.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2851920.png)
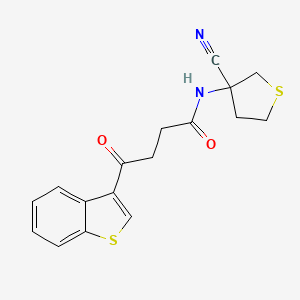

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pent-4-enamide](/img/structure/B2851925.png)
![2-(Dipropylamino)-1-[3-(4-methylphenyl)-1-adamantyl]ethanone](/img/structure/B2851928.png)
![6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride](/img/structure/B2851929.png)
![5-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2851930.png)
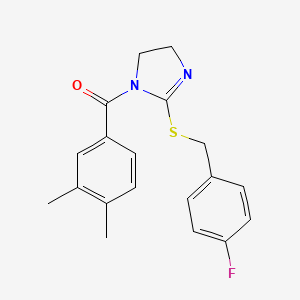
![N-(2,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2851935.png)
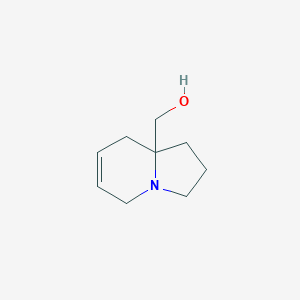
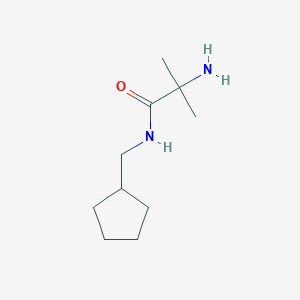
![Ethyl 2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2851939.png)
